1,5-Diphenylpyrrolidin-2-one
Description
Significance of Pyrrolidin-2-one Scaffolds in Organic Synthesis and Heterocyclic Chemistry
The pyrrolidin-2-one ring system, a five-membered lactam, is a privileged scaffold in medicinal chemistry and organic synthesis. nih.govresearchgate.net Its prevalence is attributed to several key features. The saturated, non-planar ring allows for a three-dimensional exploration of chemical space, a desirable trait in drug design. nih.govresearchgate.net Furthermore, the presence of sp3-hybridized carbon atoms provides opportunities for stereochemical diversity, which can significantly influence biological activity. nih.govresearchgate.netnih.gov
Heterocyclic compounds, in general, are fundamental to drug development, with over 85% of all biologically active chemical entities containing a heterocyclic ring. nih.gov These structures, incorporating atoms other than carbon in their rings, offer a vast array of molecular frameworks that can be tailored to interact with specific biological targets. nih.govrroij.com The pyrrolidin-2-one scaffold, as a prominent member of this class, is utilized to modify properties such as solubility, lipophilicity, and hydrogen bonding capacity, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov The versatility of this scaffold is further enhanced by the continuous development of novel synthetic methodologies, including metal-catalyzed cross-coupling reactions and multicomponent reactions, which facilitate the rapid generation of diverse derivatives. nih.govtandfonline.com
Historical Context of 1,5-Diphenylpyrrolidin-2-one in Synthetic Organic Chemistry
The synthesis of pyrrolidin-2-one derivatives has been an active area of research for many years. Early methods often involved multi-step sequences. More recent advancements have focused on developing more efficient and atom-economical processes. One notable modern approach involves the use of donor-acceptor cyclopropanes. nih.govmdpi.com A straightforward synthetic route to 1,5-substituted pyrrolidin-2-ones, including this compound, utilizes a Lewis acid-catalyzed opening of a donor-acceptor cyclopropane (B1198618) with primary amines like aniline (B41778). mdpi.com This is followed by an in situ lactamization and dealkoxycarbonylation, showcasing a one-pot process that is both efficient and versatile. mdpi.com
For instance, this compound can be synthesized from dimethyl 2-phenylcyclopropane-1,1-dicarboxylate and aniline in the presence of a nickel catalyst. mdpi.com This method highlights the evolution of synthetic strategies towards more streamlined and effective protocols for constructing this important heterocyclic framework.
Contemporary Research Directions for this compound Derivatives
Current research on this compound and its derivatives is largely driven by their potential applications in medicinal chemistry. The core structure is seen as a valuable starting point for the development of novel therapeutic agents. mdpi.comontosight.ai
One significant area of investigation is the development of ligands for cannabinoid subtype-1 (CB1) receptors. acs.orgnih.gov Derivatives of this compound have been synthesized and evaluated as potential candidates for in vivo imaging using positron emission tomography (PET). acs.orgnih.govki.se These studies involve the synthesis of analogues with high potency and selectivity for CB1 receptors, demonstrating the potential of this scaffold in neuroscience research and drug development. acs.orgnih.gov For example, radiolabeled versions of these derivatives have been shown to readily enter the brain and bind selectively to CB1 receptors. acs.orgnih.gov
Furthermore, research has explored the antimicrobial and anticancer activities of substituted 1,5-diphenylpyrrolidine-2,4-diones, which are closely related structures. researchgate.net While the specific compound this compound itself may not have extensive documented biological activities, its derivatives are being actively investigated for a range of pharmacological properties, including antiarrhythmic and hypotensive effects. researchgate.netnih.gov The ongoing exploration of new synthetic methodologies, such as multicomponent reactions, continues to expand the accessible chemical space around the this compound core, paving the way for the discovery of new bioactive molecules. tandfonline.com
Compound Information
| Compound Name |
| This compound |
| 3-chloro-1,5-diphenyl-2-pyrrolidinone |
| 3-hydroxy-1,5-diphenyl-pyrrolidin-2-one |
| 1,5-Dimethyl-3,3-diphenyl-2-pyrrolidone |
| (3R,5R)-5-(3-methoxyphenyl)-3-[(R)-1-phenylethylamino]-1-(4-trifluoromethylphenyl)pyrrolidin-2-one |
| Rimonabant |
Chemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C17H15NO | ontosight.ai |
| Molecular Weight | 251.31 g/mol | ontosight.ai |
| CAS Number | 5469-56-7 | ontosight.ai |
Structure
2D Structure
3D Structure
Properties
CAS No. |
5469-56-7 |
|---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
1,5-diphenylpyrrolidin-2-one |
InChI |
InChI=1S/C16H15NO/c18-16-12-11-15(13-7-3-1-4-8-13)17(16)14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
InChI Key |
RNVOXAHWAAVDBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 1,5 Diphenylpyrrolidin 2 One and Its Substituted Analogues
Foundational Synthetic Routes to the Pyrrolidin-2-one Core Structure
The construction of the pyrrolidin-2-one ring system can be achieved through several strategic approaches. These foundational methods often serve as the basis for more complex and substituted derivatives.
Multi-component Reaction Strategies for Pyrrolidin-2-one Assembly
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. frontiersin.org The synthesis of pyrrolidin-2-one derivatives has greatly benefited from the development of novel MCRs. tandfonline.com These reactions often involve the condensation of an aldehyde, an amine, and a third component that provides the remaining atoms for the lactam ring.
One notable example involves a three-component reaction between aldehydes, amines, and dimethylacetylenedicarboxylate (DMAD) or diethylacetylenedicarboxylate. bohrium.com A sustainable approach for synthesizing 1,2,3-functionalized 4-hydroxy-pyrrolidin-5-one derivatives utilizes β-cyclodextrin as a supramolecular catalyst in a water-ethanol medium. bohrium.compreprints.org This method avoids the use of metal catalysts and volatile organic solvents, making it an environmentally friendly option. bohrium.com
Another MCR strategy for producing polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones involves the reaction of aromatic aldehydes, amines, and dialkyl acetylenedicarboxylate (B1228247) or sodium diethyl oxalacetate. beilstein-journals.org These reactions provide a direct route to highly functionalized pyrrolidinone cores.
Ring-Closing Lactamization Approaches
Ring-closing lactamization is a fundamental and widely employed strategy for the synthesis of pyrrolidin-2-ones. This approach typically involves the cyclization of a γ-amino acid or a related precursor. The formation of the amide bond within the five-membered ring is the key step in this process.
One common method involves the condensation of primary amines with γ-butyrolactone (GBL) at high temperatures (200-300°C) to form N-substituted pyrrolidin-2-ones. rdd.edu.iq This process proceeds through a hydroxyl butyl amide intermediate which then dehydrates and cyclizes. rdd.edu.iq
A more recent and versatile method for preparing 1,5-substituted pyrrolidin-2-ones involves the reaction of donor-acceptor (DA) cyclopropanes with primary amines. mdpi.comnih.gov This reaction, often catalyzed by a Lewis acid, leads to the formation of γ-amino esters through the ring-opening of the cyclopropane (B1198618). researchgate.net Subsequent in situ lactamization, often promoted by heating with an acid like acetic acid in toluene, yields the desired pyrrolidin-2-one. mdpi.comnih.gov This method has been successfully applied to a wide range of anilines, benzylamines, and other primary amines. mdpi.comnih.gov
Advanced Synthetic Techniques for 1,5-Diphenylpyrrolidin-2-one
To access more complex and specifically substituted pyrrolidin-2-ones like this compound, more advanced synthetic techniques are often required. Lewis acid catalysis has emerged as a powerful tool in these transformations.
Lewis Acid-Catalyzed Transformations for Pyrrolidin-2-one Synthesis
Lewis acids play a crucial role in activating substrates and promoting key bond-forming reactions in the synthesis of pyrrolidin-2-ones. mdpi.comnih.gov They are particularly effective in catalyzing the ring-opening of strained ring systems like donor-acceptor cyclopropanes. mdpi.comnih.gov
Nickel perchlorate (B79767) has been identified as an effective catalyst for the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and primary amines. mdpi.comnih.gov The reaction proceeds via a nickel-catalyzed ring-opening of the cyclopropane by the amine to form a γ-amino ester intermediate. researchgate.net This is followed by lactamization to furnish the pyrrolidin-2-one ring. mdpi.comnih.gov
The reaction conditions, such as catalyst loading and reaction time, can significantly impact the yield of the product. mdpi.com For instance, a decrease in nickel perchlorate loading can lead to a lower yield. mdpi.com This methodology has been successfully used to synthesize this compound from dimethyl 2-phenylcyclopropane-1,1-dicarboxylate and aniline (B41778). nih.gov
Table 1: Nickel Perchlorate-Catalyzed Synthesis of 1,5-Disubstituted Pyrrolidin-2-ones mdpi.comnih.gov
| Entry | Donor-Acceptor Cyclopropane | Amine | Product | Yield (%) |
| 1 | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | Aniline | This compound | 47 |
| 2 | Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate | Aniline | 1-Phenyl-5-(p-tolyl)pyrrolidin-2-one | 45 |
| 3 | Dimethyl 2-(furan-2-yl)cyclopropane-1,1-dicarboxylate | Aniline | 5-(Furan-2-yl)-1-phenylpyrrolidin-2-one | Moderate |
| 4 | Dimethyl 2-(thiophen-2-yl)cyclopropane-1,1-dicarboxylate | Aniline | 1-Phenyl-5-(thiophen-2-yl)pyrrolidin-2-one | ~60 |
Yields are based on the reported values in the cited literature and may vary depending on the specific reaction conditions.
Yttrium triflate (Y(OTf)₃) is another powerful Lewis acid catalyst that has found application in organic synthesis, including the formation of heterocyclic compounds. researchgate.netorganic-chemistry.org Similar to nickel perchlorate, yttrium triflate can catalyze the reaction between donor-acceptor cyclopropanes and amines to produce pyrrolidin-2-ones. mdpi.com
In some cases, yttrium triflate can offer advantages over other Lewis acids. For example, in the synthesis of a pyrrolidinone derived from a 2-nitrophenyl substituted cyclopropane, using yttrium triflate as the catalyst resulted in an improved yield compared to when nickel perchlorate was used. mdpi.com The choice of Lewis acid can therefore be crucial for optimizing the synthesis of specific pyrrolidin-2-one derivatives. Yttrium triflate has also been effectively used in one-pot three-component reactions for the synthesis of α-aminophosphonates, showcasing its versatility as a catalyst. nih.gov
Table 2: Lewis Acid Comparison in the Synthesis of a γ-Amino Ester Precursor mdpi.com
| Entry | Lewis Acid (20 mol%) | Solvent | Time (h) | Product Yield (%) |
| 1 | Al(OTf)₃ | DCE | 1 | No reaction |
| 2 | Fe(OTf)₃ | DCE | 1 | 65 |
| 3 | Sc(OTf)₃ | DCE | 1 | 78 |
| 4 | Zn(OTf)₂ | DCE | 1 | 55 |
| 5 | Ni(ClO₄)₂·6H₂O | DCE | 1 | >90 |
| 6 | Y(OTf)₃ | DCE | 1 | >90 |
DCE = Dichloroethane. The product is the acyclic γ-amino ester intermediate.
Donor–Acceptor Cyclopropane-Mediated Routes
The use of donor-acceptor (DA) cyclopropanes represents a significant strategy for the synthesis of 1,5-disubstituted pyrrolidin-2-ones, including this compound. mdpi.comnih.gov These highly strained three-membered rings, substituted with both an electron-donating and an electron-withdrawing group, are versatile building blocks in organic synthesis. nih.govresearchgate.net Their utility stems from their ability to undergo ring-opening reactions, serving as 1,4-C,C-dielectrophiles. mdpi.com
A key approach involves the Lewis acid-catalyzed ring-opening of a DA cyclopropane with a primary amine, such as aniline. mdpi.comnih.gov This is followed by an in-situ lactamization and dealkoxycarbonylation to yield the desired pyrrolidinone. mdpi.com For instance, the reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aniline, catalyzed by Ni(ClO₄)₂·6H₂O, followed by treatment with acetic acid, sodium hydroxide, and ethanol (B145695), affords this compound. mdpi.comnih.gov Yttrium triflate (Y(OTf)₃) has also been employed as a catalyst for the ring-opening of 2-phenylcyclopropane-1,1-dicarbonitrile (B15393515) with anilines. nih.gov
The reaction proceeds through an SN2-like mechanism, where the amine attacks the cyclopropane ring. This has been shown to occur with a complete inversion of the absolute configuration at the chiral center when using an optically active cyclopropane. mdpi.com This stereospecificity is a valuable feature of this synthetic route. mdpi.com The scope of this reaction is broad, accommodating various substituted anilines and DA cyclopropanes with different donor and acceptor groups. mdpi.comnih.gov However, the reactivity can be influenced by the substituents on both the cyclopropane and the aniline. For example, highly reactive DA cyclopropanes, such as those with furyl substituents, can sometimes lead to lower yields due to acid-induced side reactions. nih.gov
Table 1: Examples of 1,5-Disubstituted Pyrrolidin-2-ones Synthesized via DA Cyclopropane Route
| Cyclopropane Precursor | Amine | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | Aniline | Ni(ClO₄)₂·6H₂O | This compound | 47 | nih.gov |
| Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate | Aniline | Ni(ClO₄)₂·6H₂O | 1-Phenyl-5-(p-tolyl)pyrrolidin-2-one | 45 | nih.gov |
| Dimethyl 2-(furan-2-yl)cyclopropane-1,1-dicarboxylate | Aniline | Y(OTf)₃ | 5-(Furan-2-yl)-1-phenylpyrrolidin-2-one | 40 | nih.gov |
| Dimethyl 2-(thiophen-2-yl)cyclopropane-1,1-dicarboxylate | Aniline | Y(OTf)₃ | 1-Phenyl-5-(thiophen-2-yl)pyrrolidin-2-one | 62 | nih.gov |
Another strategy involves the ring opening of DA cyclopropanes with an azide (B81097) ion, which also proceeds via an SN2-like mechanism. researchgate.net This method provides polyfunctional azides that can be further transformed into various nitrogen-containing heterocycles, including 1,5-substituted pyrrolidin-2-ones. nih.govresearchgate.net
Photoinduced Organocatalyzed Cyclization Methods
Photoinduced organocatalyzed cyclization has emerged as a powerful and green method for the synthesis of pyrrolidinone derivatives. rsc.orgrsc.org This approach often utilizes visible light and a photoredox catalyst, offering a metal-free alternative to traditional synthetic routes. rsc.orgrsc.org
One such method involves the three-component cyclization of a styrene, a tertiary α-bromoalkyl ester, and a primary amine in a microchannel reactor under visible light. rsc.org For example, the reaction of styrene, ethyl 2-bromo-2-methylpropanoate, and aniline can be used to synthesize the corresponding pyrrolidin-2-one. rsc.org This process is efficient and can be performed under mild, metal-free conditions. rsc.org The use of a microchannel reactor can enhance the reaction efficiency. rsc.org
Another notable photoinduced method is the intramolecular radical cyclization of N-benzoyl pyrrolidines, which can be achieved using a combination of a Lewis acid and photoredox catalysis. nih.govchemrxiv.org This reaction proceeds via a single-electron transfer to the amide, leading to the cleavage of the C2-N bond. nih.gov While this method focuses on the modification of existing pyrrolidine (B122466) rings, the underlying principles of photoredox catalysis are relevant to the synthesis of the pyrrolidinone core. nih.gov For instance, visible-light photoredox catalysis has been used for the dehydrogenative aromatization and sulfonylation of pyrrolidines. d-nb.info
The choice of photocatalyst is crucial for the success of these reactions. Rose Bengal is one example of a metal-free photoredox catalyst that has been successfully employed in the synthesis of pyrrolidinone derivatives under blue LED irradiation. rsc.org The resulting compounds from these photophysical methods may also exhibit interesting fluorescence properties. rsc.org
One-Pot Synthetic Strategies for Efficiency Enhancement
One-pot synthetic strategies are highly desirable as they reduce the number of workup and purification steps, saving time and resources. Several one-pot methods have been developed for the synthesis of this compound and its analogs.
A prominent one-pot approach is the multicomponent synthesis of substituted 3-pyrrolin-2-ones using an aniline, an aldehyde, and diethyl acetylenedicarboxylate. rsc.org This reaction can be efficiently catalyzed by citric acid in ethanol under ultrasound irradiation, highlighting its green chemistry credentials. rsc.org Another multicomponent strategy for synthesizing polysubstituted 2-pyrrolidinones involves the reaction of primary amines, alkyl acetoacetates, and maleic anhydride (B1165640) under catalyst- and solvent-free grinding conditions. tandfonline.com This method is environmentally friendly, with short reaction times and high yields. tandfonline.com
The synthesis of cis-4,5-disubstituted pyrrolidinones has been achieved through a scandium triflate-catalyzed multicomponent coupling of donor-acceptor cyclopropanes with 2-furaldehydes and anilines. thieme-connect.com This mechanistically complex reaction proceeds in a highly stereoselective manner in a single pot. thieme-connect.com Furthermore, the Ugi four-component reaction (U-4CR) has been utilized in the solid-phase synthesis of N-substituted pyrrolidinones, demonstrating the power of multicomponent reactions for generating libraries of structurally diverse compounds. nih.gov
The previously mentioned donor-acceptor cyclopropane route for synthesizing this compound can also be performed as a one-pot process. mdpi.comnih.gov This involves the Lewis acid-catalyzed ring opening, lactamization, and subsequent dealkoxycarbonylation without isolating the intermediates. mdpi.comnih.gov This streamlined process enhances the practicality and efficiency of the synthesis. mdpi.com
Stereoselective Synthetic Approaches for Chiral this compound Derivatives
The development of stereoselective methods for the synthesis of chiral this compound derivatives is of great importance due to the prevalence of chiral pyrrolidinone scaffolds in biologically active molecules. rsc.orgmdpi.comacs.org
One approach to achieving stereoselectivity is through the use of chiral auxiliaries. For example, chiral bicyclic lactams, derived from optically pure amino acids like (R)-(-)-phenylglycinol, have been used to prepare nonracemic, substituted pyrrolidines and pyrrolidinones. acs.org This methodology allows for the establishment of two contiguous asymmetric centers in a single, high-yielding reaction. acs.org
Asymmetric catalysis provides another powerful tool for the enantioselective synthesis of pyrrolidinones. Palladium-catalyzed asymmetric synthesis of 2-pyrrolidinones with a quaternary stereocenter has been achieved using a chiral phosphoramidite (B1245037) ligand. nih.gov While this example focuses on substitution at the 3-position, the principle of using chiral ligands to induce enantioselectivity is broadly applicable.
A highly diastereoselective synthesis of trans-4-hydroxy-5-substituted 2-pyrrolidinones has been developed through an intramolecular cascade process involving α-chiral aldimines and Grignard reagents. rsc.org The stereochemistry at the C-5 position of the pyrrolidinone ring is controlled by the α-alkoxy substitution and the stereochemistry of the sulfinamide. rsc.org
Furthermore, chiral substituted poly-N-vinylpyrrolidinones have been synthesized from L-amino acids. nih.gov These chiral polymers can be used as stabilizers for bimetallic nanoclusters in catalytic asymmetric oxidation reactions, demonstrating an indirect approach to achieving enantioselectivity in reactions involving pyrrolidinone-related structures. nih.gov The stereospecific nature of the donor-acceptor cyclopropane route, which proceeds with inversion of configuration, also represents a valuable method for obtaining chiral 1,5-disubstituted pyrrolidin-2-ones from enantiomerically enriched starting materials. mdpi.com
Derivatization and Functionalization Strategies for this compound
Reactions at the Carbonyl Moiety
The carbonyl group of the pyrrolidinone ring is a key site for derivatization. Various reagents have been developed to react with carbonyl groups, often to enhance detection in analytical methods or to build more complex molecules. mdpi.com These reactions typically involve nucleophilic addition to the carbonyl carbon. mdpi.com
Common derivatization reagents for carbonyl groups include hydrazines, hydrazides, hydroxylamines, and primary amines, which form hydrazones, hydrazides, oximes, and imines, respectively. mdpi.com For instance, dinitrophenylhydrazine (DNPH) is a classic reagent used for the derivatization of carbonyls. nih.gov
In the context of pyrrolidinones, the presence of an acyl group at the 4-position enables functionalization through nucleophilic addition reactions at that carbonyl group with reagents like hydroxylamine (B1172632) and semicarbazide. beilstein-journals.orgnih.gov While this applies to a substituted analog, the principle of carbonyl reactivity is fundamental. Reduction of the carbonyl group in aldehydes and ketones to alcohols or hydrocarbons is a common transformation. libretexts.org Metal hydrides are often used for the reduction to alcohols. libretexts.org Complete removal of the carbonyl oxygen to form a methylene (B1212753) group can be achieved through methods like the Wolff-Kishner or Clemmensen reductions. libretexts.org
Substitution Reactions on the Phenyl Moieties
The two phenyl rings of this compound, one on the nitrogen atom (N-phenyl) and one at the 5-position (C5-phenyl), offer opportunities for substitution reactions to modify the properties of the molecule. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto these rings.
The specific conditions for these substitutions would depend on the desired functional group and the directing effects of the pyrrolidinone core. The N-phenyl group is attached to a nitrogen atom that is part of an amide functionality. The C5-phenyl group is attached to a benzylic carbon. These electronic environments will influence the regioselectivity of electrophilic substitution.
For example, in the synthesis of potent cannabinoid subtype-1 receptor ligands based on the this compound scaffold, analogues with different substituents on the phenyl rings have been prepared. acs.org These include a 4-fluorophenyl derivative and analogues with fluoromethoxy and fluoroethoxy groups on the phenyl ring at the 5-position. acs.org This demonstrates that the phenyl rings can be functionalized to tune the biological activity of the molecule.
Formation of Polycyclic Systems Incorporating the this compound Core
The 1,5-di- and trisubstituted pyrrolidin-2-one framework serves as a valuable synthon for the assembly of more complex, nitrogen-containing polycyclic compounds which are of significant interest in medicinal chemistry and pharmacology. nih.govnih.gov A notable application is the synthesis of benz[g]indolizidine derivatives from 1,5-substituted pyrrolidin-2-ones. nih.govnih.govmdpi.com
The synthetic pathway to these polycyclic systems often begins with the creation of the pyrrolidin-2-one ring itself. A modern approach involves the reaction of donor-acceptor (DA) cyclopropanes with primary amines, such as anilines or benzylamines. nih.govmdpi.com This process, catalyzed by a Lewis acid, involves the opening of the cyclopropane ring by the amine to form a γ-amino ester intermediate, which then undergoes in situ lactamization to yield the pyrrolidin-2-one core. mdpi.comresearchgate.net
Once the substituted pyrrolidin-2-one is formed, it can be further modified to construct fused ring systems. For example, a synthesized (R)-γ-lactam can be transformed into a benz[g]indolizidine derivative. This subsequent chemistry builds upon the pyrrolidin-2-one scaffold to create the extended polycyclic structure. mdpi.com The development of one-pot processes for the initial pyrrolidin-2-one synthesis, followed by these modifications, provides an efficient route to these complex molecules. nih.govmdpi.com
The versatility of this approach is demonstrated by the wide range of substituents that can be incorporated into the initial pyrrolidin-2-one, which in turn allows for the synthesis of a diverse array of polycyclic derivatives. nih.gov
Transimination Reactions in Pyrrolidin-2,3-dione Systems
Pyrrolidine-2,3-diones are key intermediates for synthesizing a variety of nitrogen-containing heterocyclic compounds. researchgate.net One of the important transformations these systems can undergo is the transimination reaction. This reaction involves the exchange of a substituent on a carbon-nitrogen double bond (imine) with another amine.
Specifically, research has shown the successful synthesis of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones through a reversible transimination process. researchgate.net This reaction is carried out between pyrrolidine-2,3-dione (B1313883) derivatives that contain a Schiff base (C=N) linkage and methylamine. The process is efficient, with reported yields ranging from 80% to 92%. researchgate.net This method provides a direct route to introduce new functional groups onto the pyrrolidine-2,3-dione scaffold, highlighting the utility of transimination for creating structural diversity in this class of compounds.
Dealkoxycarbonylation Procedures in Synthetic Sequences
In many synthetic routes to 1,5-diarylpyrrolidin-2-ones, particularly those starting from donor-acceptor cyclopropanes, an ester group is often introduced at the C(3) position of the pyrrolidinone ring. nih.govmdpi.com To obtain the target 1,5-diarylpyrrolidin-2-ones, which are often of interest for their bioactivity, this ester group must be removed. This removal process is known as dealkoxycarbonylation. nih.gov
Two primary methods are employed for the dealkoxycarbonylation of these 3-substituted pyrrolidinones:
Krapcho Dealkoxycarbonylation: This is a well-established reaction for removing ester groups from molecules activated by an adjacent electron-withdrawing group. nih.govlookchemmall.com For pyrrolidinone substrates, the reaction is typically performed by heating the compound in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), with a salt like sodium chloride (NaCl) and a small amount of water. nih.govlookchemmall.com Microwave irradiation can be used to accelerate the reaction, with temperatures reaching around 160 °C. nih.gov This method has been shown to provide reasonable yields for various substituted pyrrolidinones. nih.govacs.org For instance, the dealkoxycarbonylation of a pyrrolidinone derivative using LiBr in 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) and water at 155°C resulted in a 64% yield of the product. lookchemmall.com
The choice of method can depend on the specific substrate and the other functional groups present in the molecule. lookchemmall.comsemanticscholar.org The Krapcho reaction, for example, is known to be tolerant of many protecting groups. lookchemmall.comumich.edu
Data Tables
Table 1: Synthesis of N-Aryl and N-Benzyl-Substituted γ-Lactams (Pyrrolidin-2-ones) This table summarizes the one-pot synthesis of various pyrrolidin-2-ones from donor-acceptor (DA) cyclopropanes and primary amines, followed by dealkoxycarbonylation.
| Entry | DA Cyclopropane Donor Group | Amine | Product | Yield (%) |
| 1 | 2-Furyl | Aniline | 2f | ~40% (Moderate) |
| 2 | 2-(p-Methoxyphenyl) | Aniline | 2b | 79% |
| 3 | 2-Thienyl | Aniline | 2g | ~60% |
| 4 | 2-Styryl | Aniline | 2h | ~60% |
| 5 | 2-Phenyl | Aniline | 2c | 47% |
| 6 | 2-(p-Tolyl) | Aniline | 2d | 45% |
| 7 | 2-Phenyl | Benzylamine | 3a | ~70% |
| Data sourced from reference nih.gov. Yields are for the overall one-pot process. |
Table 2: Krapcho Dealkoxycarbonylation Conditions and Outcomes This table illustrates examples of the Krapcho reaction for the removal of an ester group from pyrrolidine and related structures.
| Substrate | Conditions | Product | Yield (%) | Reference |
| 3-Alkoxycarbonyl-1,5-disubstituted pyrrolidin-2-one | NaCl, wet DMSO, 160 °C, MW | 1,5-Disubstituted pyrrolidin-2-one | Reasonable | nih.gov |
| Pyrrolidinone 271 | LiBr, DMI, H₂O, 155 °C | Pyrrolidinone 272 | 64% | lookchemmall.comumich.edu |
| Diketoester 7 | NaCl, wet DMSO, 160 °C | Diketone 3 | 16% | acs.org |
| Note: The yield for Diketone 3 was low due to the formation of aldol (B89426) condensation side products at high temperatures. acs.org |
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 1,5-Diphenylpyrrolidin-2-one in solution. One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectra offer initial assignments of the atoms, which are then unambiguously confirmed using two-dimensional (2D) techniques.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the two phenyl rings and the pyrrolidinone core. The aromatic region (typically δ 7.0–7.5 ppm) shows complex multiplets for the ten protons of the N-phenyl and C5-phenyl groups. The aliphatic region contains signals for the five protons on the pyrrolidinone ring.
Specifically, the single proton at the C5 position (methine proton) is expected to appear as a multiplet, shifted downfield due to the adjacent nitrogen and phenyl group. The protons at the C3 and C4 positions (methylene protons) will appear as distinct multiplets. The integration of these signals confirms the number of protons in each environment.
Table 1: Predicted ¹H NMR Spectral Data for this compound
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Aromatic-H (N-Ph, C5-Ph) ~7.0 - 7.6 Multiplet (m) 10H C5-H ~5.2 - 5.5 Multiplet (m) 1H C3-H₂ ~2.6 - 2.9 Multiplet (m) 2H C4-H₂ ~2.0 - 2.3 Multiplet (m) 2H
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. For this compound, a total of 16 signals are expected, although some aromatic carbon signals may overlap.
The most downfield signal corresponds to the carbonyl carbon (C2) of the lactam ring, typically appearing around δ 175 ppm. The carbons of the two phenyl rings resonate in the aromatic region (δ 120–145 ppm). The aliphatic carbons of the pyrrolidinone ring (C3, C4, and C5) appear in the upfield region of the spectrum. The C5 carbon, being attached to both a nitrogen and a phenyl group, is the most downfield of the aliphatic carbons. For a closely related compound, 5-(2-Nitrophenyl)-1-phenylpyrrolidin-2-one, the C5 carbon appears at δ 59.7 ppm, while the C3 and C4 methylene (B1212753) carbons are found at δ 30.8 and δ 28.1 ppm, respectively. mdpi.com
Table 2: Representative ¹³C NMR Spectral Data for a 1,5-Disubstituted Pyrrolidin-2-one Analog
Carbon Assignment Chemical Shift (δ, ppm) for 5-(2-Nitrophenyl)-1-phenylpyrrolidin-2-one mdpi.com C=O (C2) 175.1 Aromatic-C 121.5 - 137.0 C5 59.7 C3 30.8 C4 28.1
Two-Dimensional NMR Techniques (e.g., NOESY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecular structure.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom. ustc.edu.cncolumbia.edu It allows for the definitive assignment of the C3, C4, and C5 carbons by correlating their signals to their respective attached protons, which are first identified in the ¹H NMR spectrum. ustc.edu.cn
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected by bonds. NOESY is particularly useful for determining the relative stereochemistry and conformation of the molecule. Correlations between the C5 proton and the ortho-protons of its attached phenyl ring, as well as potential through-space interactions between the two phenyl rings, can be observed.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
HRMS is a critical technique used to determine the exact mass of the molecule, which in turn allows for the calculation of its precise elemental formula.
Electrospray Ionization Time-of-Flight (ESI/TOF) Mass Spectrometry
Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, or other adducts like [M+Na]⁺ with minimal fragmentation. mdpi.com The Time-of-Flight (TOF) analyzer then measures the mass-to-charge ratio (m/z) of these ions with very high accuracy (typically to within 5 parts per million). This precision allows for the confident determination of the molecular formula from the measured mass. For the related compound 5-(3,5-dimethoxyphenyl)-1-phenylpyrrolidin-2-one, the sodium adduct [M+Na]⁺ was observed via HRMS ESI-TOF. mdpi.com
Table 3: HRMS Data for this compound
Molecular Formula Ion Calculated Mass [M+H]⁺ Observed Mass [M+H]⁺ C₁₆H₁₅NO [C₁₆H₁₆NO]⁺ 238.1226 Data Not Available
Liquid Chromatography–Mass Spectrometry (LC-MS) Applications in Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is frequently used in the analysis of pyrrolidinone derivatives to assess purity, monitor reaction progress, and identify compounds in complex mixtures. nih.gov In synthetic procedures, LC-MS can rapidly confirm the presence of the desired product and any byproducts by providing both the retention time from the LC and the molecular weight from the MS for each component. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5-(2-Nitrophenyl)-1-phenylpyrrolidin-2-one |
| 5-(3,5-dimethoxyphenyl)-1-phenylpyrrolidin-2-one |
X-ray Crystallography for Absolute Stereochemistry and Molecular Geometry
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides unequivocal proof of molecular structure, including bond lengths, bond angles, and absolute stereochemistry, which are critical for a complete understanding of the molecule's properties.
The solid-state structure of this compound has been unambiguously confirmed through single-crystal X-ray diffraction analysis. mdpi.comacs.org This powerful technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the construction of a detailed electron density map, from which the exact position of each atom in the crystal lattice can be determined.
The five-membered pyrrolidine (B122466) ring is not planar and can adopt various conformations to minimize steric and torsional strain. rsc.orgresearchgate.net This non-planarity, often described as "pseudorotation," allows the ring to exist in a continuous cycle of "envelope" (where four atoms are coplanar and the fifth is out of plane) and "twist" (where no four atoms are coplanar) conformations. rsc.orgresearchgate.net The specific conformation adopted is influenced by the nature and orientation of the substituents on the ring. rsc.org
In the case of substituted pyrrolidines, the puckered conformation is a common feature. eopcw.com For instance, analysis of the related 4-(1-methylamino)ethylidene-1,5-diphenylpyrrolidine-2,3-dione revealed that its pyrrolidine ring is essentially planar. nih.gov However, for this compound, the presence of bulky phenyl groups at positions 1 and 5 introduces significant steric interactions that dictate the ring's pucker. The final conformation represents a balance between minimizing these steric clashes and relieving torsional strain within the five-membered ring.
The packing of molecules in a crystal is governed by a network of intermolecular interactions. bioglobax.com While this compound lacks conventional hydrogen bond donors (like N-H or O-H), its crystal structure is stabilized by weaker, non-covalent interactions. These can include C-H···O and C-H···π interactions. uba.arresearchgate.net
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic "fingerprint" that is highly specific to its structure and the functional groups it contains.
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. acs.org
The most prominent peak is the strong absorption corresponding to the carbonyl (C=O) group of the lactam ring. Other significant peaks arise from the vibrations of the phenyl rings and the pyrrolidine core. The spectral data, as reported in the literature, provides clear evidence for the compound's structure. acs.org
Below is a table summarizing the key FT-IR spectral data for this compound. acs.org
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3379 - 2895 | Variable | C-H stretching (aromatic and aliphatic) |
| 1709 | Strong | C=O stretching (amide I band of γ-lactam) |
| 1596 | Medium | C=C stretching (aromatic ring) |
| 1497 | Strong | C=C stretching (aromatic ring) |
| 1415 | Medium | CH₂ scissoring |
| 1367 | Medium | C-N stretching |
| 1224 | Medium | C-N stretching / C-C stretching |
| 1077 | Medium | In-plane C-H bending (aromatic) |
| 1002 | Medium | Ring vibration |
This interactive table summarizes the main vibrational bands observed for this compound.
Electronic Spectroscopy for Conjugation and Electronic Transitions
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. researchgate.net When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's electronic structure, especially the presence of chromophores and conjugated systems. bioglobax.com
In this compound, the primary chromophores are the two phenyl groups and the carbonyl group of the lactam. The expected electronic transitions for this molecule include:
π → π* transitions: These high-intensity transitions occur within the phenyl rings, which possess conjugated π-electron systems. The absorption is typically found in the UV region.
n → π* transitions: This type of transition involves the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen) to an anti-bonding π* orbital of the C=O group. These transitions are generally of lower intensity compared to π → π* transitions and occur at longer wavelengths.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical compound. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is a plot of absorbance versus wavelength and is a characteristic property of the substance being analyzed.
The structure of this compound contains specific groups of atoms known as chromophores, which are responsible for absorbing light. The key chromophores in this molecule are the two phenyl groups and the carbonyl group (C=O) within the five-membered lactam ring. The electronic transitions associated with these groups, primarily π → π* transitions, are expected to occur in the ultraviolet region of the electromagnetic spectrum (typically 200-400 nm).
The phenyl rings contain delocalized π-electrons, leading to strong absorption bands. The carbonyl group also has a characteristic n → π* transition, though it is typically weaker than π → π* transitions. The conjugation between the lone pair of electrons on the nitrogen atom and the carbonyl group in the lactam system can also influence the position and intensity of the absorption maxima.
While specific experimental UV-Vis absorption maxima (λmax) for this compound are not extensively reported in the surveyed literature, the expected spectrum would feature absorptions characteristic of substituted benzene (B151609) and lactam moieties. Analysis is typically performed by dissolving the compound in a UV-transparent solvent, such as ethanol (B145695) or cyclohexane, and measuring the absorbance across the UV-Vis range.
| Chromophore | Expected Electronic Transition | Anticipated Wavelength Region (nm) |
|---|---|---|
| Phenyl Rings | π → π | ~250-280 |
| Carbonyl (C=O) in Lactam | n → π | ~210-230 |
Computational Chemistry and Theoretical Investigations of 1,5 Diphenylpyrrolidin 2 One
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed view of the conformational landscape that a molecule can explore. For a molecule like 1,5-Diphenylpyrrolidin-2-one, which possesses rotatable bonds connecting the phenyl rings to the central pyrrolidinone core, conformational flexibility is a key determinant of its biological activity and physical properties.
MD simulations can elucidate the preferred conformations of this compound in various environments, such as in a vacuum or in the presence of a solvent. These simulations can reveal the accessible dihedral angles of the phenyl groups relative to the lactam ring and the puckering of the five-membered ring itself. The phenyl groups can adopt a range of orientations, from being nearly coplanar to significantly twisted with respect to the pyrrolidinone ring, each with a distinct energetic profile.
A typical MD simulation protocol for this compound would involve:
System Setup: Building the initial 3D structure of the molecule and placing it in a simulation box, often solvated with a suitable solvent model (e.g., water or dimethyl sulfoxide) to mimic physiological or experimental conditions.
Energy Minimization: Optimizing the initial geometry to remove any steric clashes or unfavorable interactions.
Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to equilibrate the system.
Production Run: Running the simulation for a significant length of time (nanoseconds to microseconds) to sample a wide range of conformational states. nih.gov
Analysis of the MD trajectory can provide valuable information, including the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and clustering analysis to identify the most populated conformational states. mdpi.com This information is crucial for understanding how the molecule might adapt its shape to bind to a biological target.
Table 1: Representative Conformational Parameters from a Hypothetical Molecular Dynamics Simulation of this compound
| Parameter | Description | Representative Value Range |
| Dihedral Angle (C-N-Cα-Cβ) | Rotation of the N-phenyl group | -90° to +90° |
| Dihedral Angle (Cα-C-Cγ-Cδ) | Rotation of the C5-phenyl group | -120° to +120° |
| Ring Puckering Amplitude | Deviation from planarity of the pyrrolidinone ring | 0.2 - 0.4 Å |
Note: The values in this table are hypothetical and serve to illustrate the type of data that can be obtained from MD simulations. Actual values would be derived from specific simulation studies.
Quantitative Structure-Activity Relationship (QSAR) Methodologies (focused on computational descriptors)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are built on the principle that the activity of a compound is a function of its physicochemical properties, which can be quantified using molecular descriptors. For this compound and its analogs, QSAR studies can help in predicting their biological activities and in designing new derivatives with improved potency.
The first step in a QSAR study is the calculation of a wide range of molecular descriptors for a set of compounds with known biological activities. These descriptors can be classified into several categories:
0D Descriptors: These are simple counts of atoms and bonds.
1D Descriptors: These include physicochemical properties like molecular weight, logP (lipophilicity), and molar refractivity.
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity.
3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to molecular shape and volume.
For a QSAR study involving this compound derivatives, a variety of computational descriptors would be calculated. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.net
Table 2: Examples of Computational Descriptors Relevant for QSAR Studies of this compound Derivatives
| Descriptor Class | Descriptor Name | Description | Potential Influence on Activity |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Can influence interactions with polar residues in a binding site. |
| Steric | Molecular Volume | The volume occupied by the molecule. | Can affect how well the molecule fits into a binding pocket. |
| Topological | Balaban J Index | A topological index that describes the degree of branching in a molecule. | Can relate to the overall shape and accessibility of the molecule. |
| Quantum Chemical | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relate to the molecule's reactivity and ability to participate in charge transfer interactions. |
A robust QSAR model for pyrrolidin-2-one derivatives can provide valuable insights into the structural features that are important for their biological activity, guiding the synthesis of new and more effective compounds. nih.gov
Computational Investigations of Molecular Interactions (e.g., Ligand-Receptor Binding via Docking)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or other biological macromolecule. mdpi.com For this compound, docking studies can be used to identify potential biological targets and to understand the key molecular interactions that stabilize the ligand-receptor complex.
The docking process involves two main steps:
Sampling: Generating a large number of possible binding poses of the ligand within the active site of the receptor.
Scoring: Evaluating each pose using a scoring function that estimates the binding affinity. The pose with the best score is predicted to be the most likely binding mode.
Docking studies of this compound into the active site of a target protein can reveal important interactions such as:
Hydrogen Bonds: The carbonyl oxygen of the lactam ring is a potential hydrogen bond acceptor.
Hydrophobic Interactions: The two phenyl rings provide significant hydrophobic surfaces that can interact with nonpolar residues in the binding site.
π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the receptor.
The results of a docking study are often visualized to analyze the specific interactions between the ligand and the amino acid residues of the protein. This information is invaluable for structure-based drug design, allowing medicinal chemists to modify the structure of this compound to enhance its binding affinity and selectivity for a particular target. For instance, derivatives of pyrrolidin-2,3-diones have been investigated for their potential to inhibit various enzymes through molecular docking simulations. beilstein-journals.orgkuleuven.be
Table 3: Hypothetical Docking Results of this compound with a Protein Target
| Interaction Type | Interacting Ligand Atom/Group | Interacting Receptor Residue |
| Hydrogen Bond | Carbonyl Oxygen | Serine (Sidechain -OH) |
| Hydrophobic Interaction | N-Phenyl Ring | Leucine, Valine |
| π-π Stacking | C5-Phenyl Ring | Phenylalanine |
Note: This table presents a hypothetical scenario to illustrate the types of interactions that can be identified through molecular docking. The specific interactions would depend on the actual protein target.
Mechanistic Principles in the Reactions of 1,5 Diphenylpyrrolidin 2 One
Ring-Opening Mechanisms of Precursor Molecules
A prevalent strategy for the synthesis of the 1,5-diphenylpyrrolidin-2-one scaffold involves the ring-opening of strained precursor molecules, most notably donor-acceptor (DA) cyclopropanes. nih.govmdpi.comnih.gov These three-membered rings are activated towards nucleophilic attack by the presence of an electron-donating group (the donor) and one or more electron-withdrawing groups (the acceptors).
The key mechanistic step is the nucleophilic attack of an amine, such as aniline (B41778), on the cyclopropane (B1198618) ring. This process is typically catalyzed by a Lewis acid, which coordinates to an acceptor group (e.g., an ester) on the cyclopropane, further polarizing the C-C bonds and enhancing the electrophilicity of the ring carbons. nih.govnih.gov The ring-opening proceeds via an SN2-like mechanism, where the amine attacks one of the methylene (B1212753) carbons of the cyclopropane ring, leading to the cleavage of the distal C-C bond. nih.gov This concerted or near-concerted process results in the formation of a γ-amino ester intermediate. nih.govmdpi.comnih.gov The regioselectivity of the attack is controlled by the electronic and steric properties of the substituents on the cyclopropane ring.
For instance, the reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aniline, catalyzed by a Lewis acid like nickel(II) perchlorate (B79767), initiates the ring-opening to form the corresponding γ-amino diester. nih.govmdpi.com The phenyl group acts as the donor, stabilizing the partial positive charge that develops during the ring-opening process.
Cyclization and Lactamization Mechanisms
Following the ring-opening of a suitable precursor, the formation of the pyrrolidin-2-one ring occurs through an intramolecular cyclization, specifically a lactamization reaction. nih.govmdpi.comnih.gov This step involves the nucleophilic attack of the newly introduced amino group onto one of the carbonyl carbons of the acceptor groups (typically an ester).
The lactamization of the γ-amino ester intermediate is often promoted by heating in the presence of a protic acid, such as acetic acid. mdpi.com The acid protonates the carbonyl oxygen of the ester, increasing its electrophilicity and facilitating the intramolecular attack by the nitrogen atom. This results in the formation of a tetrahedral intermediate, which then collapses to expel an alcohol molecule (e.g., methanol (B129727) from a methyl ester) and form the stable five-membered γ-lactam ring of the pyrrolidin-2-one. impactfactor.org
In some synthetic procedures, the ring-opening and lactamization steps can be performed in a one-pot sequence without the isolation of the γ-amino ester intermediate. nih.govmdpi.com Subsequent transformations, such as dealkoxycarbonylation, may be necessary to arrive at the final 1,5-disubstituted pyrrolidin-2-one. nih.govmdpi.com
The general mechanism for the formation of γ-lactams can be summarized in the following table:
| Step | Description | Key Intermediates |
| 1. Ring-Opening | Nucleophilic attack of an amine on an activated precursor (e.g., DA cyclopropane). | γ-amino ester |
| 2. Activation | Protonation of the ester carbonyl group by an acid catalyst. | Protonated γ-amino ester |
| 3. Intramolecular Cyclization | Nucleophilic attack of the amino group on the activated carbonyl carbon. | Tetrahedral intermediate |
| 4. Elimination | Collapse of the tetrahedral intermediate with the elimination of an alcohol molecule. | γ-lactam (pyrrolidin-2-one) |
Nucleophilic Addition Reactions and Conjugate Additions
The synthesis of this compound from donor-acceptor cyclopropanes fundamentally relies on a nucleophilic addition reaction as the initial ring-opening step. nih.govmdpi.com In this context, the primary amine (aniline) acts as the nucleophile. The cyclopropane, activated by the donor (phenyl) and acceptor (e.g., diester) groups, can be viewed as a synthon for a 1,4-dicarbonyl compound or a related 1,4-dielectrophile. nih.gov The reaction of the amine as a 1,1-dinucleophile with the DA cyclopropane as a 1,4-C,C-dielectrophile is a key concept. nih.gov
While not a classical conjugate addition to an α,β-unsaturated system, the ring-opening of the DA cyclopropane bears resemblance to a formal 1,4-addition. The electron-donating phenyl group and the electron-withdrawing ester groups create a polarized system where the nucleophilic attack at one carbon leads to bond cleavage at a distance, akin to the electronic shifts in a conjugate addition.
Furthermore, the pyrrolidin-2-one ring itself can undergo nucleophilic addition reactions at the carbonyl group, although this is less common in the context of its synthesis. More relevant are the nucleophilic substitution reactions at the C5 position if a suitable leaving group is present. For instance, 5-(benzotriazol-1-yl)-1-substituted-pyrrolidin-2-ones can react with various nucleophiles, such as organozinc reagents, to introduce a substituent at the C5 position. organic-chemistry.orgnih.gov This highlights the potential for nucleophilic reactions to modify the pyrrolidin-2-one scaffold.
Rearrangement Reactions Involving Pyrrolidin-2-one Scaffolds
While specific rearrangement reactions involving this compound are not extensively documented, the broader class of pyrrolidin-2-one scaffolds can be accessed through or participate in various molecular rearrangements. These reactions often provide access to complex and functionally substituted pyrrolidinone structures.
One notable example is the Smiles-Truce rearrangement, which has been utilized in a cascade sequence to synthesize α-arylated pyrrolidinones. nih.govbohrium.com This process involves the nucleophilic ring-opening of a cyclopropane diester by an arylsulfonamide, followed by an intramolecular aryl transfer (the Smiles-Truce rearrangement) from the sulfonamide to the α-position of the resulting enolate. Subsequent lactamization then forms the pyrrolidinone ring. nih.gov This cascade demonstrates how a rearrangement can be strategically incorporated into the synthesis of this heterocyclic system.
Other rearrangements leading to the pyrrolidinone core include ring contraction reactions. For instance, substituted piperidines can undergo a cascade reaction involving ring contraction and deformylative functionalization to selectively yield pyrrolidin-2-ones. nih.gov This transformation proceeds through the in situ formation of a pyrrolidine-2-carbaldehyde (B1623420) intermediate, which then undergoes further reactions to afford the final product. nih.gov
Stereochemical Control and Diastereoselectivity in Reaction Mechanisms
The control of stereochemistry is a critical aspect of the synthesis of substituted pyrrolidin-2-ones, as the biological activity of these compounds can be highly dependent on their three-dimensional structure. In the synthesis of this compound from chiral, non-racemic donor-acceptor cyclopropanes, the stereochemistry of the starting material can be effectively transferred to the final product. nih.gov
The diastereoselectivity of reactions to form pyrrolidinone rings is often influenced by the substrate and the reaction conditions. For example, in copper-promoted intramolecular aminooxygenation of alkenes to form disubstituted pyrrolidines, the substitution pattern on the alkene chain can direct the reaction to favor either cis or trans diastereomers. nih.gov Specifically, α-substituted 4-pentenyl sulfonamides tend to yield 2,5-cis-pyrrolidines with high diastereoselectivity. nih.gov
Catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides represent another powerful strategy for the enantioselective synthesis of pyrrolidines, offering access to a variety of stereochemical outcomes. rsc.org By carefully selecting the catalyst and reaction conditions, it is possible to control the facial selectivity of the cycloaddition, leading to the formation of specific diastereomers and enantiomers of the pyrrolidine (B122466) ring.
The following table summarizes key findings related to stereochemical control in the synthesis of substituted pyrrolidin-2-ones:
| Reaction Type | Stereochemical Outcome | Mechanistic Rationale | Reference |
| Ring-opening of chiral DA cyclopropanes | Stereospecific formation of 1,5-disubstituted pyrrolidin-2-ones | SN2-like mechanism with retention of stereochemistry at the non-reacting chiral center. | nih.gov |
| Intramolecular aminooxygenation of alkenes | Diastereoselective formation of 2,5-cis or 2,5-trans pyrrolidines | Substrate control based on the position of substituents on the alkene chain. | nih.gov |
| Asymmetric 1,3-dipolar cycloaddition | Enantioselective and diastereoselective synthesis of pyrrolidines | Catalyst-controlled facial selectivity of the cycloaddition reaction. | rsc.org |
Purity Assessment and Reaction Monitoring Techniques
Chromatographic Separation Methods (e.g., Silica (B1680970) Gel Column Chromatography, HPLC)
Chromatography is a cornerstone technique for the purification and purity assessment of synthesized organic compounds like 1,5-Diphenylpyrrolidin-2-one. The separation is based on the differential partitioning of the compound and impurities between a stationary phase and a mobile phase.
Silica Gel Column Chromatography
A primary and widely used method for the purification of this compound is silica gel column chromatography. mdpi.comnih.gov This technique is particularly effective for separating the desired product from unreacted starting materials, by-products, and other impurities on a preparative scale. mdpi.comnih.gov The principle of separation relies on the polarity differences between the compounds in the mixture. Silica gel, a polar adsorbent, serves as the stationary phase. A solvent system of lower polarity, the mobile phase or eluent, is used to move the components through the column.
In the purification of pyrrolidin-2-one derivatives, a common practice involves using a solvent mixture, such as ethyl acetate (B1210297) and petroleum ether, as the eluent. mdpi.com Less polar compounds travel faster down the column, while more polar compounds are retained longer by the silica gel. For instance, in the synthesis of a similar compound, 5-(3,5-Dimethoxyphenyl)-1-phenylpyrrolidin-2-one, a mobile phase of ethyl acetate:petroleum ether (1:1) was used, resulting in an R\f(f) value of 0.34 for the product. mdpi.com The selection of an appropriate solvent system is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC). The goal is to achieve a significant difference in the retention factor (R\f(f)) between the product and impurities to ensure effective separation. rochester.edu After the reaction is complete, the crude product is typically concentrated and then subjected to chromatographic purification to isolate the pure compound. mdpi.comnih.gov
Interactive Data Table: Illustrative Parameters for Column Chromatography Purification
| Parameter | Description | Example Value/System |
| Stationary Phase | The solid adsorbent material packed into the column. | Silica Gel (Grades 923 or 950) nih.gov |
| Mobile Phase (Eluent) | The solvent or solvent mixture that flows through the column. | Ethyl Acetate/Petroleum Ether mdpi.com |
| Elution Mode | The method of passing the eluent through the column. | Isocratic (constant solvent composition) or Gradient (varying solvent composition) rochester.edu |
| Detection Method | Technique used to identify fractions containing the compound. | Thin-Layer Chromatography (TLC) |
| Outcome | Isolation of the pure this compound. | White solid mdpi.com |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a more advanced and sensitive chromatographic technique used for both analytical and preparative purposes. For pyrrolidinone derivatives, reverse-phase HPLC (RP-HPLC) is a common mode of analysis. sielc.comresearchgate.net In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comfda.gov
HPLC is invaluable for:
Purity Assessment: Determining the purity of the final product with high accuracy by quantifying the peak area of this compound relative to any impurity peaks.
Reaction Monitoring: Tracking the disappearance of starting materials and the appearance of the product over time by analyzing small aliquots from the reaction mixture. nih.gov
Method Development: Developing and validating analytical methods for quality control.
A typical HPLC method for a pyrrolidinone derivative might involve a C18 column with a mobile phase consisting of acetonitrile and water, sometimes with an additive like formic or phosphoric acid to improve peak shape. sielc.comfda.gov Detection is commonly achieved using a UV detector, as the phenyl groups in this compound will absorb UV light.
In Situ Reaction Monitoring using Spectroscopic Techniques (e.g., NMR monitoring)
Spectroscopic techniques that allow for in situ (in the reaction mixture) monitoring are powerful tools for understanding reaction kinetics, identifying transient intermediates, and determining the optimal endpoint of a reaction without the need for frequent sampling and chromatographic analysis.
Nuclear Magnetic Resonance (NMR) Monitoring
NMR spectroscopy is an exceptionally powerful technique for real-time reaction monitoring because it is non-invasive and provides detailed structural information about the molecules present in the reaction vessel. bris.ac.uknih.gov By tracking the changes in the ¹H NMR spectrum over time, one can observe the decrease in signal intensity for the protons of the starting materials and the corresponding increase in the signals for the protons of this compound. nih.gov
Key advantages of using NMR for reaction monitoring include:
Quantitative Analysis: NMR is inherently quantitative, meaning the integral of a signal is directly proportional to the number of protons giving rise to that signal. This allows for the determination of the relative concentrations of reactants and products at any given time. bris.ac.uk
Mechanistic Insights: The detection of reaction intermediates can provide valuable information about the reaction mechanism. nih.gov
Kinetic Studies: By acquiring spectra at regular intervals, reaction rates and kinetic profiles can be established. nih.gov
For the synthesis of this compound, specific proton signals unique to the product, such as those on the pyrrolidinone ring, can be monitored. For instance, the protons on the C3 and C4 positions of the pyrrolidine (B122466) ring would appear as characteristic multiplets in a specific region of the spectrum, distinct from the signals of the reactants. The integration of these signals relative to an internal standard allows for the calculation of the conversion and yield as the reaction progresses. nih.gov Modern NMR instruments can be equipped with flow cells, allowing for continuous monitoring of reactions, which is particularly useful in process chemistry and automated synthesis platforms. nih.govnih.gov
Advanced Analytical Techniques for Reaction Progress and Yield Determination
Beyond standard HPLC and NMR, a suite of advanced and often coupled analytical techniques can provide more comprehensive data for monitoring reaction progress and accurately determining yield.
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC is an evolution of HPLC that uses columns packed with smaller particles (typically sub-2 µm), resulting in significantly higher resolution, faster analysis times, and increased sensitivity. nih.gov In the context of synthesizing this compound, UHPLC can be integrated into a process analytical technology (PAT) framework for real-time, online monitoring. nih.gov This allows for precise determination of product formation and impurity profiles, enabling tighter control over the reaction process. nih.gov
Mass Spectrometry (MS) Coupled Techniques
Coupling liquid chromatography with mass spectrometry (LC-MS) provides an additional dimension of analysis. nih.gov While HPLC-UV provides retention time and UV absorbance data, LC-MS also provides the mass-to-charge ratio (m/z) of the eluting compounds. This is extremely useful for:
Confirming Product Identity: Verifying that the peak corresponding to the product has the correct molecular weight for this compound.
Identifying By-products: Elucidating the structures of unknown impurities by their mass, which can help in understanding side reactions.
Gas chromatography-mass spectrometry (GC-MS) can also be employed if the compound and its precursors are sufficiently volatile and thermally stable.
Interactive Data Table: Comparison of Advanced Analytical Techniques
| Technique | Principle | Application in Synthesis of this compound | Advantages |
| UHPLC | High-pressure liquid chromatography with sub-2 µm particles. nih.gov | Rapid reaction monitoring, final purity analysis, and quantification. | High speed, high resolution, increased sensitivity. nih.gov |
| LC-MS | Separation by HPLC followed by detection with mass spectrometry. nih.gov | Confirmation of product molecular weight, identification of by-products. | Provides molecular weight information, high specificity. |
| Flow NMR | NMR spectroscopy performed on a continuously flowing reaction mixture. nih.gov | Real-time kinetic and mechanistic studies, process optimization. | Non-invasive, structurally informative, quantitative. bris.ac.uk |
These advanced methods, often used in combination, provide a detailed and dynamic picture of the chemical reaction, facilitating the development of efficient, high-yielding, and reproducible syntheses of this compound.
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC (Rf values reported in ).
- Adjust stoichiometry of NaBH₃CN for selective reductions .
Advanced Question: How can researchers resolve contradictions in bioactivity data between this compound analogs with varying substituents?
Methodological Answer :
Discrepancies in bioactivity often arise from structural variations (e.g., halogenation, methoxy groups). To address this:
Comparative SAR Analysis : Synthesize analogs with systematic substituent changes (e.g., 3-methoxy-phenyl vs. 4-fluoro-phenyl) and evaluate cannabinoid CB1 receptor binding affinity using ex vivo assays .
Computational Modeling : Perform molecular docking to assess steric/electronic effects of substituents on receptor interactions. For example, trifluoromethyl groups enhance lipophilicity and binding kinetics .
Statistical Validation : Use power analysis (e.g., methods from Dupont & Plummer) to ensure sample sizes are sufficient to detect significant differences .
Q. Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., DMSO-d₆ solvent) confirms regiochemistry and stereochemistry. Key signals include pyrrolidinone carbonyl (δ ~170 ppm) and aromatic protons (δ 7.2–7.6 ppm) .
- Mass Spectrometry : HRMS validates molecular weight (e.g., C₁₈H₁₃N₅O₆, MW 395.33) .
- Chromatography : Use silica gel column chromatography (ethyl acetate/hexane) or preparative HPLC for purification. Reported Rf values range from 0.3–0.6 in .
Advanced Question: How can radiolabeled this compound derivatives be utilized for in vivo imaging of cannabinoid receptors?
Q. Methodological Answer :
- Radiolabeling Protocol :
- Tritiation: Incubate derivatives with tritiated inverse agonists (specific activity ~15 Ci/mmol) and validate binding via autoradiography .
- ¹⁸F-Labeling**: Use fluoromethyl tosylate and Cs₂CO₃ in DMF for PET tracer development .
- In Vivo Validation :
- Administer radiolabeled compounds to animal models (e.g., rodents) and quantify receptor occupancy via SPECT/CT imaging .
Safety Note : Conduct all radiolabeling in fume hoods with lead shielding and monitor radiation exposure .
Basic Question: What safety protocols are critical during the synthesis of reactive intermediates in this compound research?
Q. Methodological Answer :
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with toxic intermediates (e.g., fluoromethyl tosylate) .
- Ventilation : Use glove boxes for handling pyridinium hydrochloride (heat decomposition releases HCl gas) .
- Waste Management : Segregate halogenated waste (e.g., fluorinated byproducts) for professional disposal .
Advanced Question: How can computational chemistry enhance the design of this compound-based therapeutics?
Q. Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict binding stability in CB1 receptor pockets using software like GROMACS .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ values) with bioactivity to guide synthetic priorities .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to optimize redox stability for in vivo applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
